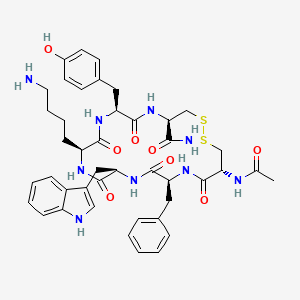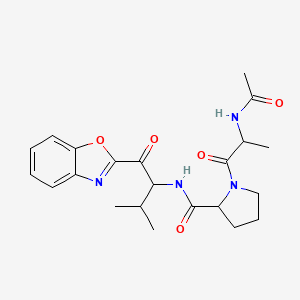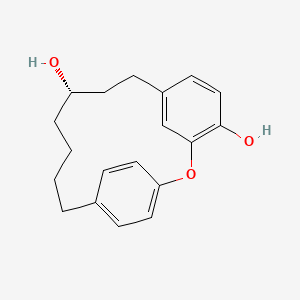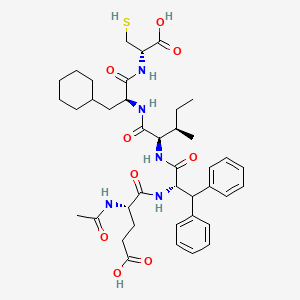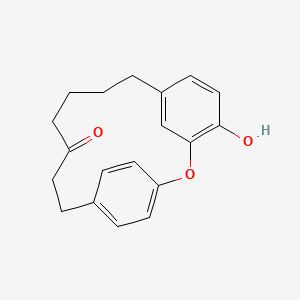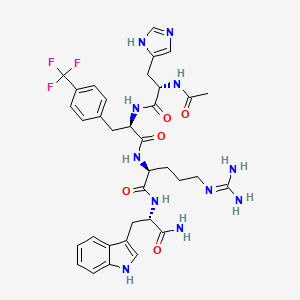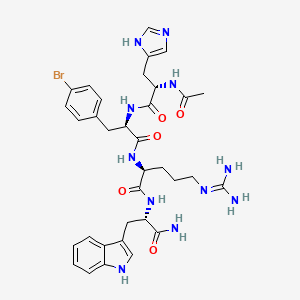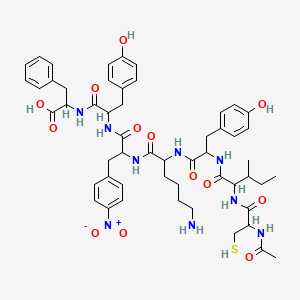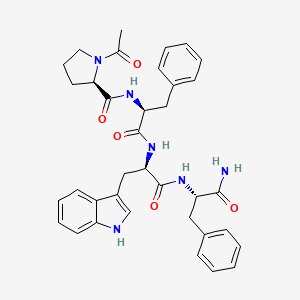
Ac-D-pro-L-Phe-D-trp-L-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 is a synthetic hexapeptide composed of the amino acids D-proline, L-phenylalanine, D-tryptophan, and L-phenylalanine. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any remaining protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Reduction reactions can modify certain functional groups within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Specific reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.
Scientific Research Applications
Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Cyclo[Phe-D-Pro-Phe-Trp]: A macrocyclic tetrapeptide with similar opioid activity profiles.
Cyclo[L-Phe-L-Pro]: Another cyclic dipeptide with antifungal properties.
Uniqueness
Ac-D-pro-L-Phe-D-trp-L-Phe-NH2 is unique due to its specific sequence and configuration, which confer distinct biological activities and potential applications. Its combination of D- and L-amino acids provides stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic purposes.
Properties
Molecular Formula |
C36H40N6O5 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
(2R)-1-acetyl-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H40N6O5/c1-23(43)42-18-10-17-32(42)36(47)41-30(20-25-13-6-3-7-14-25)34(45)40-31(21-26-22-38-28-16-9-8-15-27(26)28)35(46)39-29(33(37)44)19-24-11-4-2-5-12-24/h2-9,11-16,22,29-32,38H,10,17-21H2,1H3,(H2,37,44)(H,39,46)(H,40,45)(H,41,47)/t29-,30-,31+,32+/m0/s1 |
InChI Key |
WEBVKDVBAOYUMD-GASGPIRDSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ac-dR[CEHdFRWC]-NH2](/img/structure/B10846204.png)
